N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(2-(2-(Benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a structurally complex sulfonamide derivative combining a thieno[3,4-c]pyrazole core with a benzylamino-oxoethyl side chain and a dimethylsulfamoyl-substituted benzamide moiety. The compound’s unique features include:
- Thieno[3,4-c]pyrazole scaffold: Known for metabolic stability and π-π stacking interactions in enzyme binding .
- Dimethylsulfamoyl group: Enhances solubility and bioavailability compared to unsubstituted sulfonamides.
- Benzylamino-oxoethyl side chain: May confer selectivity for specific protein pockets.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-27(2)34(31,32)18-10-8-17(9-11-18)23(30)25-22-19-14-33-15-20(19)26-28(22)13-21(29)24-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNLLFAVVPBBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols.
Mode of Action
The compound acts as an inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in the production of cholesterol.
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound characterized by its unique structural features, which include a thieno[3,4-c]pyrazole moiety and a benzamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
The compound's mechanism of action is not fully elucidated; however, it is hypothesized to interact with various biological targets due to the presence of the thienopyrazole ring system. This structure may enhance its pharmacological interactions, potentially leading to anti-cancer and antimicrobial effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study involving thienopyrimidine derivatives demonstrated that certain compounds showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, one derivative exhibited an IC50 value of 13.42 μg/mL against MCF-7 cells, indicating strong anti-proliferative activity .
Antimicrobial Activity
The benzamide class, to which this compound belongs, is known for diverse biological activities including antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi. The structural characteristics of this compound suggest potential for similar activity.
Case Studies and Research Findings
-
Cytotoxicity Testing :
- In vitro studies on thienopyrimidine derivatives revealed varying levels of cytotoxicity against normal and cancer cell lines. The cytotoxicity was assessed using the 3T3 NRU test with results indicating that certain derivatives had favorable selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thieno[3,4-c]pyrazole moiety with dimethylsulfamoyl group | Potential anticancer and antimicrobial activities |
| Thienopyrimidine Derivative 1 | 4-Amino-thienopyrimidine structure | IC50 = 13.42 μg/mL against MCF-7 |
| Thienopyrimidine Derivative 2 | Modified benzamide structure | Selective cytotoxicity towards cancer cells |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 (estimated) | 407 | 319 |
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
Research Findings
- Structure-Activity Relationship (SAR) : The dimethylsulfamoyl group in the target compound may reduce cytotoxicity compared to unsubstituted sulfonamides (e.g., Analog 2) by minimizing off-target binding .
- Computational Modeling: Docking studies suggest the benzylamino-oxoethyl side chain occupies hydrophobic pockets in kinase ATP-binding sites, enhancing selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
